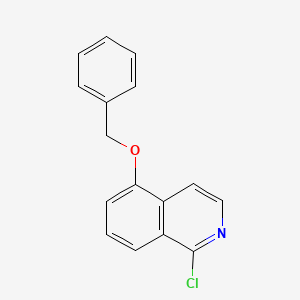![molecular formula C12H8BrN3 B11851839 3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11851839.png)
3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and bromopyridine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. For instance, one method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach involves the reaction of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine with iridium trichloride (IrCl3) in dimethylformamide (DMF) at 70°C for a week .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Cyclometallation: Formation of complexes with metals such as iridium, involving C–H bond activation.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles and appropriate solvents.
Cyclometallation: Involves metal salts like IrCl3 and solvents such as DMF.
Major Products
Substitution Reactions: Yield various substituted derivatives of the original compound.
Cyclometallation: Produces metal complexes with unique properties.
科学的研究の応用
3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound has shown antiproliferative activities against breast cancer cell lines.
Material Science:
Organic Synthesis: Serves as a valuable scaffold for the construction of various derivatives through radical reactions and other functionalization strategies.
作用機序
The mechanism of action of 3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine, particularly in its antiproliferative activity, involves the activation of C–H bonds and coordination with metal centers. Density Functional Theory (DFT) calculations suggest that the rollover C–H bond activation occurs after initial coordination, leading to the formation of stable metal complexes .
類似化合物との比較
Similar Compounds
2-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine: Similar structure but different substitution pattern.
3-Bromoimidazo[1,2-a]pyridine: Lacks the pyridine moiety.
Uniqueness
Its ability to form stable metal complexes and exhibit biological activity sets it apart from other similar compounds .
特性
分子式 |
C12H8BrN3 |
|---|---|
分子量 |
274.12 g/mol |
IUPAC名 |
3-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H8BrN3/c13-11-5-3-4-9(15-11)10-8-14-12-6-1-2-7-16(10)12/h1-8H |
InChIキー |
TUEUFBZMVVWPRU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(N2C=C1)C3=NC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


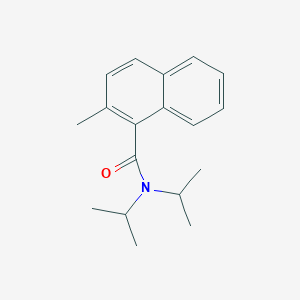
![Ethyl 6-amino-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11851764.png)


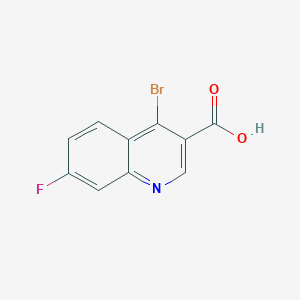
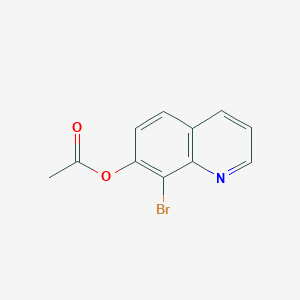
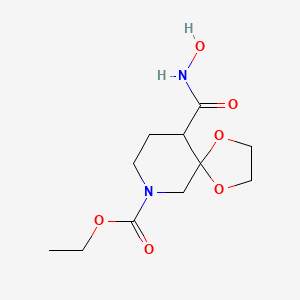
![4-{[(Pyridin-3-yl)methyl]amino}quinazoline-6-carbaldehyde](/img/structure/B11851820.png)
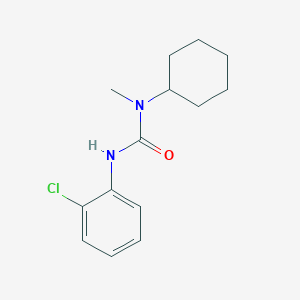
![tert-Butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11851831.png)
![2H-Pyran, tetrahydro-2-[[2-(1-naphthalenyl)-2-propenyl]oxy]-](/img/structure/B11851834.png)

